5-Bromo-2-chloroquinazoline

Organic Synthesis Palladium Catalysis Regioselective Functionalization

5-Bromo-2-chloroquinazoline (CAS 134517-33-2) is a privileged quinazoline scaffold with a strategic halogen pattern ensuring predictable regioselectivity in cross-couplings. The C(2)-Cl bond is less reactive than C(5)-Br due to the α-effect, enabling stepwise functionalization without protecting groups. This electronic environment streamlines synthesis of kinase inhibitor libraries, PROTACs, and fluorescent probes. With ≥97% purity, it minimizes experimental noise and accelerates lead optimization.

Molecular Formula C8H4BrClN2
Molecular Weight 243.488
CAS No. 134517-33-2
Cat. No. B597499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroquinazoline
CAS134517-33-2
Molecular FormulaC8H4BrClN2
Molecular Weight243.488
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1)Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
InChIKeyXJDPGQHSQGMWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloroquinazoline (CAS 134517-33-2): A Strategic Halogenated Quinazoline Building Block for Controlled Functionalization


5-Bromo-2-chloroquinazoline (CAS: 134517-33-2) is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . As a quinazoline derivative, it features both a bromine atom at the 5-position and a chlorine atom at the 2-position. This specific substitution pattern creates a privileged scaffold for sequential and regioselective metal-catalyzed cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and organic synthesis [1].

Why 5-Bromo-2-chloroquinazoline Cannot Be Replaced by Other Halogenated Quinazolines in Synthesis


While many halogenated quinazolines are commercially available, their utility is not interchangeable. The unique electronic and steric environment created by the specific placement of bromine and chlorine atoms on the quinazoline core dictates the regioselectivity of key cross-coupling reactions. For instance, the reactivity hierarchy of halogens (I > Br > Cl) in palladium-catalyzed transformations allows for sequential functionalization when multiple, different halogens are present [1]. The C(2)-Cl bond in quinazolines is generally less reactive toward oxidative addition than the C(4)-Cl bond due to the α-effect, a nuance that makes 5-bromo-2-chloroquinazoline a distinct and predictable synthetic tool compared to its 4-substituted or dichloro analogs [2]. Selecting the wrong analog can lead to undesired product mixtures or failed couplings, directly impacting project timelines and costs.

Quantitative Differentiation of 5-Bromo-2-chloroquinazoline (134517-33-2) from Key Analogs


Regioselectivity Advantage: C(4)-Cl vs. Csp2-Br Bond Reactivity in Cross-Coupling

In contrast to iodo-chloro analogs, cross-coupling reactions on chloro-bromo substituted quinazolines are documented to generally favor substitution at the more activated C(4)-Cl bond over the weaker Csp2-Br bond [1]. For 5-bromo-2-chloroquinazoline, this implies a predictable and exploitable reactivity difference between the 2-chloro and 5-bromo positions, enabling sequential diversification. This is a class-level property that distinguishes it from dihalogenated analogs where the halogens are the same (e.g., 2,4-dichloroquinazoline) or where the halogen placement (e.g., 4-bromo-5-chloroquinazoline) leads to a different reactivity profile due to the unique electrophilicity at the quinazoline 4-position [2].

Organic Synthesis Palladium Catalysis Regioselective Functionalization

Economic Differentiation: Cost per Gram Comparison with Alternative Scaffolds

The cost-effectiveness of a building block is a critical factor in project planning. 5-Bromo-2-chloroquinazoline is available at a competitive price point compared to alternative scaffolds like 5-bromo-2-chloroquinoline. For example, a 1g unit of 5-bromo-2-chloroquinazoline is listed at $235.00 [1], while a similar 1g unit of 5-bromo-2-chloroquinoline can cost up to $529.00 from a major supplier [2]. This represents a cost saving of over 50% for a chemically distinct, yet functionally comparable, heterocyclic core.

Procurement Cost Analysis Medicinal Chemistry

Purity Grade Comparison: 5-Bromo-2-chloroquinazoline vs. 2,4-Dichloroquinazoline

The commercial availability of high-purity reagents is essential for reproducible research. 5-Bromo-2-chloroquinazoline is consistently offered at high purity levels from multiple suppliers, with standard specifications at 97% or 98% . This is comparable to, and in some cases exceeds, the purity offered for a more common building block like 2,4-dichloroquinazoline, which is frequently listed at 95% or 97% .

Quality Control Reagent Purity Synthetic Reliability

Predicted Physicochemical Property Profile: pKa and LogP

Understanding a compound's physicochemical properties is crucial for predicting its behavior in biological assays and formulation. For 5-bromo-2-chloroquinazoline, the predicted pKa is -0.51 ± 0.30, indicating very low basicity . Its predicted LogP is 3.04570, suggesting moderate lipophilicity [1]. These values provide a baseline for assessing drug-likeness and guide medicinal chemists in designing analogs with improved pharmacokinetic properties compared to more polar (e.g., lower LogP) or more basic (e.g., higher pKa) quinazoline scaffolds.

Drug Design Physicochemical Properties Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 5-Bromo-2-chloroquinazoline (134517-33-2)


Medicinal Chemistry: Lead Optimization via Sequential Cross-Coupling

The documented regioselectivity of chloro-bromo quinazolines in metal-catalyzed cross-couplings [1] makes 5-bromo-2-chloroquinazoline an ideal core scaffold for lead optimization in kinase inhibitor programs. It can be used to systematically build focused libraries of quinazoline derivatives for structure-activity relationship (SAR) studies. The predictable reactivity at the C2 and C5 positions allows for the stepwise introduction of diverse pharmacophores, enabling efficient exploration of chemical space around the quinazoline core.

Chemical Biology: Synthesis of Targeted Probes and PROTACs

The ability to selectively functionalize the 2- and 5-positions of the quinazoline ring is highly valuable for creating bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs) or targeted fluorescent probes. 5-Bromo-2-chloroquinazoline serves as a versatile starting point for attaching a ligand for a protein of interest at one site and an E3 ligase binder or fluorophore at the other, leveraging the differential reactivity of the bromine and chlorine substituents to ensure proper conjugation without cross-reactivity [2].

Organic Synthesis: Academic and Industrial Methods Development

Given the high commercial purity (≥97%) of 5-bromo-2-chloroquinazoline , it is a reliable and well-characterized substrate for developing new synthetic methodologies. This includes optimizing conditions for emerging cross-coupling technologies (e.g., photoredox catalysis, electrosynthesis) or exploring novel C-H functionalization strategies on a robust, standardized heterocyclic platform. Its predictable reactivity minimizes experimental noise in method development.

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